molecular formula C23H24N4O4 B605779 Brensocatib CAS No. 1802148-05-5

Brensocatib

Cat. No. B605779
CAS RN: 1802148-05-5
M. Wt: 420.469
InChI Key: AEXFXNFMSAAELR-RXVVDRJESA-N
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Description

Brensocatib, also known as INS1007, is an investigational, first-in-class, selective, and reversible dipeptidyl peptidase 1 (DPP-1) inhibitor . It is under development for the treatment of neutrophil-mediated diseases including non-cystic fibrosis bronchiectasis, cystic fibrosis, chronic obstructive pulmonary fibrosis (COPD), coronavirus disease 2019 (COVID-19) caused by severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2), hidradenitis suppurativa, and chronic rhinosinusitis without nasal polyps .


Synthesis Analysis

A population pharmacokinetic (PPK) model was developed to characterize brensocatib exposure, determine potential relationships between brensocatib exposure and efficacy and safety measures, and inform dose selection in clinical studies . Pharmacokinetic (PK) data pooled from a phase I study of once-daily brensocatib (10, 25, and 40 mg) in healthy adults and a phase II study of once-daily brensocatib (10 mg and 25 mg) in adults with NCFBE were used to develop a PPK model and to evaluate potential covariate effects on brensocatib pharmacokinetics .


Molecular Structure Analysis

Brensocatib belongs to the class of organic compounds known as beta amino acids and derivatives . These are amino acids having a (-NH2) group attached to the beta carbon atom .


Chemical Reactions Analysis

The PPK model that best described the observed data consisted of two distributional compartments and linear clearance . Two significant covariates were found: age on volume of distribution and renal function on apparent oral clearance .

Scientific Research Applications

Treatment of Non-Cystic Fibrosis Bronchiectasis

Brensocatib is being investigated as a treatment for non-cystic fibrosis bronchiectasis . The phase 3 ASPEN trial enrolled adults with bronchiectasis and a history of exacerbations . Brensocatib is an oral, reversible inhibitor of dipeptidyl peptidase-1 shown to prolong time to first exacerbation in adults with bronchiectasis .

Reduction of Neutrophil Serine Proteases

Brensocatib has been shown to reduce the activity of all major neutrophil serine proteases in patients with bronchiectasis . This includes neutrophil elastase (NE), proteinase 3 (PR3), and cathepsin G (CatG) . These enzymes cause damaging inflammation and lung destruction in chronic inflammatory lung diseases .

Reduction of Sputum Elastase Levels

In a phase II study, Brensocatib was shown to reduce sputum elastase levels compared with placebo . This reduction was associated with a decrease in the number of pulmonary exacerbations .

Prolonging Time to Exacerbation

Brensocatib has been shown to prolong the time to exacerbation in patients with bronchiectasis . This means that patients experience fewer exacerbations over time, improving their quality of life .

Treatment of Chronic Rhinosinusitis without Nasal Polyps

Brensocatib is also being investigated as a potential treatment for chronic rhinosinusitis without nasal polyps . This condition is characterized by inflammation of the sinuses lasting more than 12 weeks .

Reduction of Pulmonary Exacerbations

The biopharmaceutical company Insmed has released the topline findings of its Phase 3 “ASPEN” study, indicating that participants given brensocatib experienced significant reductions in pulmonary exacerbations .

Future Directions

Brensocatib has shown promising results in phase II trials, reducing the risk and frequency of bronchiectasis exacerbations at 24 weeks . Further evaluation of Brensocatib as a potential therapeutic option, or to complement existing treatments, is needed .

properties

IUPAC Name

(2S)-N-[(1S)-1-cyano-2-[4-(3-methyl-2-oxo-1,3-benzoxazol-5-yl)phenyl]ethyl]-1,4-oxazepane-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O4/c1-27-19-12-17(7-8-20(19)31-23(27)29)16-5-3-15(4-6-16)11-18(13-24)26-22(28)21-14-25-9-2-10-30-21/h3-8,12,18,21,25H,2,9-11,14H2,1H3,(H,26,28)/t18-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEXFXNFMSAAELR-RXVVDRJESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2)C3=CC=C(C=C3)CC(C#N)NC(=O)C4CNCCCO4)OC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=C(C=CC(=C2)C3=CC=C(C=C3)C[C@@H](C#N)NC(=O)[C@@H]4CNCCCO4)OC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Brensocatib

CAS RN

1802148-05-5
Record name Brensocatib [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1802148055
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Brensocatib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15638
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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Record name (2S)-N-[(1S)-1-cyano-2-[4-(3-methyl-2-oxo-1,3-benzoxazol-5-yl)phenyl]ethyl]-1,4-oxazepane-2-carboxamide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name BRENSOCATIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/25CG88L0BB
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